molecular formula C17H21N3O4 B2970554 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-95-9

3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2970554
CAS No.: 1021261-95-9
M. Wt: 331.372
InChI Key: SWUIWVRQKOKIRJ-UHFFFAOYSA-N
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Description

3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the phenoxypropanoyl group: This step involves the acylation of the spirocyclic core using 2-phenoxypropanoic acid or its derivatives under acidic or basic conditions.

    Methylation: The final step involves the methylation of the nitrogen atom in the spirocyclic core using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the phenoxypropanoyl group, which imparts distinct chemical and biological properties. This differentiates it from other spiro compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-12(24-13-6-4-3-5-7-13)14(21)20-10-8-17(9-11-20)15(22)19(2)16(23)18-17/h3-7,12H,8-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUIWVRQKOKIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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